lithium;3,5-dihydro-2H-1-benzofuran-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3,5-dihydro-2H-1-benzofuran-5-ide is a compound that features a benzofuran ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the intramolecular cyclization of appropriately functionalized precursors . For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often utilizes microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method has been employed to synthesize various benzofuran compounds with significant biological activities .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;3,5-dihydro-2H-1-benzofuran-5-ide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction’s outcome and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2-yl derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
Lithium;3,5-dihydro-2H-1-benzofuran-5-ide has numerous scientific research applications due to its diverse biological activities . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds are being explored for their potential use in treating diseases such as hepatitis C and cancer .
Wirkmechanismus
The mechanism of action of lithium;3,5-dihydro-2H-1-benzofuran-5-ide involves its interaction with specific molecular targets and pathways . The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to lithium;3,5-dihydro-2H-1-benzofuran-5-ide include other benzofuran derivatives such as benzofuran-2-yl and benzothiophene derivatives . These compounds share a common benzofuran ring structure but differ in their functional groups and biological activities.
Uniqueness: This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
68151-00-8 |
---|---|
Molekularformel |
C8H7LiO |
Molekulargewicht |
126.1 g/mol |
IUPAC-Name |
lithium;3,5-dihydro-2H-1-benzofuran-5-ide |
InChI |
InChI=1S/C8H7O.Li/c1-2-4-8-7(3-1)5-6-9-8;/h2-4H,5-6H2;/q-1;+1 |
InChI-Schlüssel |
NLULECBXCNYHEM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1COC2=C1C=[C-]C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.